

# No Validation Studies Found for "FT113" in Anticancer Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **FT113**

Cat. No.: **B607559**

[Get Quote](#)

Initial searches for validation studies concerning the anticancer effects of a compound designated "**FT113**" have not yielded any publicly available scientific literature or clinical trial data. The compound "**FT113**" does not appear in published cancer research databases.

However, the search results consistently referenced BNT113, a cancer vaccine for HPV16-positive head and neck cancers. Given the similarity in nomenclature, this guide will proceed under the assumption that "**FT113**" was a typographical error and the intended subject was BNT113. The following information is based on the available data for BNT113.

## **BNT113: An Investigational Cancer Vaccine**

BNT113 is a type of targeted cancer therapy known as a cancer vaccine. It is designed to target proteins associated with Human Papillomavirus type 16 (HPV16), which is a known cause of some head and neck cancers. The vaccine aims to stimulate the patient's immune system to recognize and attack cancer cells that are positive for HPV16.

## **Clinical Trial Comparison: BNT113 in Combination Therapy**

BNT113 is currently being evaluated in a clinical trial in combination with pembrolizumab, an immune checkpoint inhibitor. The trial, known as AHEAD-MERIT, compares the efficacy of this combination therapy against pembrolizumab alone in patients with a specific type of head and neck cancer.

## Key Clinical Trial Parameters

| Parameter          | BNT113 in Combination with Pembrolizumab                                                  | Pembrolizumab Monotherapy                                                           |
|--------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Trial Name         | AHEAD-MERIT                                                                               | AHEAD-MERIT                                                                         |
| Trial Phase        | Phase 2                                                                                   | Phase 2                                                                             |
| Target Cancer      | HPV16-positive Squamous Cell Head and Neck Cancer                                         | HPV16-positive Squamous Cell Head and Neck Cancer                                   |
| Patient Population | Unresectable recurrent or metastatic HNSCC with PD-L1 CPS $\geq 1$                        | Unresectable recurrent or metastatic HNSCC with PD-L1 CPS $\geq 1$                  |
| Intervention       | BNT113 + Pembrolizumab                                                                    | Pembrolizumab                                                                       |
| Primary Objectives | To evaluate the side effects and efficacy of the combination therapy. <a href="#">[1]</a> | To serve as the control arm for evaluating the efficacy of the combination therapy. |

## Experimental Protocols

The AHEAD-MERIT trial is a multi-site, open-label, controlled, 2-arm, Phase 2 trial.[\[2\]](#)

### Part A: Safety Run-In Phase

- Objective: To confirm the safety and tolerability of BNT113 in combination with pembrolizumab at the selected dose.[\[2\]](#)
- Design: This is a non-randomized phase where all participants receive the combination of BNT113 and pembrolizumab.[\[1\]](#)[\[2\]](#)
- Participants: Patients with unresectable recurrent or metastatic HPV16+ HNSCC expressing PD-L1 with a combined positive score (CPS)  $\geq 1$ .[\[2\]](#)

### Part B: Randomized Phase

- Objective: To generate pivotal efficacy and safety data for the combination therapy versus monotherapy.[\[2\]](#)

- Design: Patients are randomly assigned to one of two treatment groups:[1]
  - BNT113 in combination with pembrolizumab.
  - Pembrolizumab monotherapy.
- Sample Collection: All patients are required to provide a tumor tissue sample, either from archival tissue or a fresh biopsy, for central analysis of HPV16 DNA and PD-L1 expression. [2]

## Visualizing the Research Framework

### Proposed Mechanism of Action for BNT113

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of BNT113 in stimulating an immune response against HPV16+ cancer cells.

## AHEAD-MERIT Clinical Trial Workflow

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [cancerresearchuk.org](http://cancerresearchuk.org) [cancerresearchuk.org]
- 2. [Facebook](http://Facebook.com/cancer.gov) [cancer.gov]
- To cite this document: BenchChem. [No Validation Studies Found for "FT113" in Anticancer Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607559#validation-studies-for-the-anticancer-effects-of-ft113>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)